molecular formula C14H9BrClN3O2 B13936455 Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Cat. No.: B13936455
M. Wt: 366.60 g/mol
InChI Key: PFXIOCVVXPYKHJ-UHFFFAOYSA-N
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Description

Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by the presence of a benzoate ester group attached to an imidazo[4,5-b]pyridine core, which is further substituted with bromine and chlorine atoms. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation can be carried out using oxidizing agents such as potassium permanganate, while reduction can be achieved using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules. Palladium catalysts are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoate ester group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C14H9BrClN3O2

Molecular Weight

366.60 g/mol

IUPAC Name

methyl 4-(6-bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2-yl)benzoate

InChI

InChI=1S/C14H9BrClN3O2/c1-21-14(20)8-4-2-7(3-5-8)12-18-11-10(16)9(15)6-17-13(11)19-12/h2-6H,1H3,(H,17,18,19)

InChI Key

PFXIOCVVXPYKHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)Cl)Br

Origin of Product

United States

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